1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to another pyrrolidine ring. This compound is part of the pyrrolidine family, known for its significant role in medicinal chemistry due to its versatile biological activities and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a halogenated aromatic compound can lead to the formation of the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the cyclization and functionalization processes .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogenated compounds and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .
Scientific Research Applications
1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a single pyrrolidine ring.
Pyrrolidin-2-one: A compound with a pyrrolidine ring and a ketone group.
Pyrrolidin-2,5-dione: A compound with a pyrrolidine ring and two ketone groups.
Uniqueness
1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine is unique due to its dual pyrrolidine rings connected via a phenyl group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H20N2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-(4-pyrrolidin-3-ylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H20N2/c1-2-10-16(9-1)14-5-3-12(4-6-14)13-7-8-15-11-13/h3-6,13,15H,1-2,7-11H2 |
InChI Key |
BNGSXBBVAKDELK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C3CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.